molecular formula C11H13NO B2847746 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 175093-00-2

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No. B2847746
CAS RN: 175093-00-2
M. Wt: 175.231
InChI Key: ZIVVEMIZDQRVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound with the molecular weight of 175.23 . It is a derivative of benzazepines, which are biologically important heterocyclic systems .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzazepine derivatives are diverse and complex . They involve various types of reactions such as cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Effects

  • The compound has been studied for its pharmacokinetic and pharmacodynamic properties, exemplified by YM087, a combined V1/V2 vasopressin receptor antagonist, demonstrating its potential in treating conditions like hyponatremia in patients. YM087 showed significant increases in urine flow rate and decreases in urinary osmolality, indicating effective vasopressin V2 receptor blockade (Burnier et al., 1999).

Neuropharmacological Investigations

  • Studies have utilized derivatives of this compound to investigate its effects on the central nervous system. For instance, [11C]NNC112, a selective PET ligand for the D1 receptor, was used to understand the distribution and function of D1 receptors in the human brain, providing insights into the neuropharmacology of dopamine systems in health and disease (Catafau et al., 2010).

Therapeutic Applications in Neurological Disorders

  • SKF83959, a related compound, was investigated for its protective effects in a scopolamine model of dementia, showing improvements in cognitive dysfunction. This study highlighted the potential role of compounds like "7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one" in modulating neurobiological pathways, such as the brain-derived neurotrophic factor (BDNF) signaling in the hippocampus, for treating dementia in Alzheimer's disease (Sheng et al., 2018).

Comparative Studies on Sedative Agents

  • Research on benzodiazepines, which may include derivatives of "this compound," has explored their use and effects in various medical procedures, comparing their impacts on systemic vascular resistance and other physiological parameters. Such studies contribute to the understanding of the optimal use of these compounds in clinical settings, particularly in anesthesia and sedation (Samuelson et al., 1981).

Detection and Monitoring in Clinical Toxicology

  • The detection and monitoring of benzodiazepines and their metabolites in biological samples are crucial for clinical toxicology, understanding drug abuse, and ensuring patient safety. Studies have developed methodologies for the sensitive detection of these compounds in various matrices, providing tools for the clinical and forensic analysis of drug exposure and toxicity (Petrides et al., 2018).

properties

IUPAC Name

7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVVEMIZDQRVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175093-00-2
Record name 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.